Cas no 480-66-0 (Phloracetophenone)

Phloracetophenone (2',4',6'-Trihydroxyacetophenone) is a phenolic compound with the molecular formula C8H8O4. It is characterized by its three hydroxyl groups attached to an acetophenone backbone, imparting notable reactivity and solubility in polar solvents. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, flavonoids, and specialty chemicals. Its structural features enable selective functionalization, making it valuable for constructing complex molecular frameworks. Phloracetophenone exhibits mild antioxidant properties due to its phenolic groups, which may contribute to its applications in research and industrial processes. It is typically supplied as a crystalline solid with high purity, ensuring consistent performance in synthetic applications.
Phloracetophenone structure
Phloracetophenone structure
商品名:Phloracetophenone
CAS番号:480-66-0
MF:C8H8O4
メガワット:168.1467
MDL:MFCD00002287
CID:37670
PubChem ID:87577604

Phloracetophenone 化学的及び物理的性質

名前と識別子

    • 1-(2,4,6-Trihydroxyphenyl)ethanone
    • Phloroacetophenone hydrate
    • 2,4,6-Trihydroxyacetophenone hydrate
    • Phloroacetophenone
    • 2,4,6-Trihydroxyaetcophenone
    • 2?4?6?Trihydroxyacetophenone monohydrate
    • 2,4,6-TRIHYDROXYACETOPHENONE(PHLOROACETOPHENONE)
    • 2,4,6-Trihydroxyacetophenone
    • 2',4',6'-Trihydroxyacetophenone monohydrate
    • 2',4',6'-Trihydroxyacetophenone
    • Phloracetophenone
    • 2,4,6-Trihydroxyacetophenone Monohydrate
    • 2‘,4‘,6‘-Trihydroxyacetophenone
    • 2-Acetylphloroglucinol
    • 2-Acetylphloroglucinol Monohydrate
    • 2-Acetylphloroglucinol,THAP
    • Phloroacetophenone Monohydrate
    • THAP Monohydrate
    • 2-Acetylphloroglucinol hydrate
    • THAP
    • [ "2'", "4'", "6'-Trihydroxyacetophenone" ]
    • 2'
    • Acetophloroglucine
    • Acetylphloroglucinol
    • Ethanone, 1-(2,4,6-trihydroxyphenyl)-
    • 1-(2,4,6-Trihydroxyphenyl)-ethanone
    • monoacetylphloroglucinol
    • Phloracetophene
    • 1-(2,4,6-Trihydroxyphenyl)ethan-1-one
    • Acetophenone, 2',4',6'-trihydroxy-
    • 1-(2,4,6-trihydroxy-phenyl)-ethanone
    • 2,4,6-tri
    • Acetophloroglucinol
    • SCHEMBL105416
    • SDCCGMLS-0066935.P001
    • 2,4,6-trihydroxy-acetophenone
    • 2 inverted exclamation mark ,4 inverted exclamation mark ,6 inverted exclamation mark -Trihydroxyacetophenone
    • CK2566
    • 2`,4`,6`-Trihydroxyacetophenone Monohydrate
    • 2',4',6'-Trihydroxy-Acetophenone
    • 5-alpha-Thenil
    • 2',6'-Trihydroxyacetophenone
    • AC-12835
    • Ethanone,4,6-trihydroxyphenyl)-
    • NSC54927
    • 1-(2,4,6-Trihydroxyphenyl)ethanone, 9CI
    • FT-0688182
    • CHEBI:64344
    • BRD-K64824948-001-03-0
    • UNII-8L7XD8830T
    • NSC-54927
    • 83X
    • SR-05000002401-1
    • 2,4,-dihydroxy-acetophenone
    • FT-0601335
    • 8L7XD8830T
    • Acetophenone, 2',4',6'-trihydroxy- (8CI)
    • 2,4,6-trihydroxy acetophenone
    • NS00015208
    • CHEMBL452477
    • Q4596772
    • 1-(2,4, 6-Trihydroxyphenyl)ethanone
    • Spectrum2_001989
    • HY-W008226
    • 4-mono-hydroxy-acetophenone
    • SPBio_002177
    • SY031234
    • PS-5270
    • EN300-51759
    • NCGC00095604-01
    • 2-Acetyl-1,3,5-benzenetriol
    • NSC 54927
    • 480-66-0
    • T1888
    • DTXSID5060061
    • 2, 4, 6-trihydroxyacetophenone
    • InChI=1/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H
    • 1-(2,6-Trihydroxyphenyl)ethanone
    • C21895
    • W-106057
    • BDBM50249070
    • EINECS 207-556-5
    • CCG-39527
    • SR-05000002401
    • s4784
    • ACon1_001026
    • AKOS005175228
    • CS-W008226
    • SPECTRUM300604
    • Acetophenone,4',6'-trihydroxy-
    • 1-(2,4,6-trihydroxyphenyl]ethanone
    • 1-[2,4,6-tris(oxidanyl)phenyl]ethanone
    • NCGC00095604-02
    • BRD-K64824948-001-02-2
    • MFCD00002287
    • 67471-34-5
    • DB-051513
    • ALBB-015674
    • STL194090
    • 2\\',4\\',6\\'-Trihydroxyacetophenone
    • MDL: MFCD00002287
    • インチ: 1S/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H3
    • InChIKey: XLEYFDVVXLMULC-UHFFFAOYSA-N
    • ほほえんだ: O([H])C1C([H])=C(C([H])=C(C=1C(C([H])([H])[H])=O)O[H])O[H]
    • BRN: 1911197

計算された属性

  • せいみつぶんしりょう: 168.04200
  • どういたいしつりょう: 168.042
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 25
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 77.8

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.3037 (rough estimate)
  • ゆうかいてん: 213.0 to 223.0 deg-C
  • ふってん: 257.07°C (rough estimate)
  • フラッシュポイント: 169.5 °C
  • 屈折率: 1.5090 (estimate)
  • すいようせい: Soluble in water.
  • PSA: 77.76000
  • LogP: 1.00600
  • ようかいせい: 未確定

Phloracetophenone セキュリティ情報

Phloracetophenone 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関コード:

    2914501900

    概要:

    2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Phloracetophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P338700-5g
Phloracetophenone
480-66-0
5g
$ 57.00 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T1888-5g
Phloracetophenone
480-66-0 98.0%(GC)
5g
¥400.0 2022-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1033428-10g
Phloracetophenone
480-66-0 98%
10g
¥75.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1033428-500g
Phloracetophenone
480-66-0 98%
500g
¥2974.00 2024-05-12
eNovation Chemicals LLC
D404906-500g
1-(2,4,6-Trihydroxy-phenyl)-ethanone
480-66-0 97%
500g
$650 2024-06-05
Enamine
EN300-51759-10.0g
1-(2,4,6-trihydroxyphenyl)ethan-1-one
480-66-0
10.0g
$40.0 2023-02-10
Key Organics Ltd
PS-5270-5MG
2′,4′,6′-Trihydroxyacetophenone
480-66-0 >95%
5mg
£46.00 2025-02-09
Enamine
EN300-51759-2.5g
1-(2,4,6-trihydroxyphenyl)ethan-1-one
480-66-0
2.5g
$30.0 2023-02-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2840-100 mg
Phloracetophenone
480-66-0 99.26%
100MG
¥360.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2840-1 mL * 10 mM (in DMSO)
Phloracetophenone
480-66-0 99.26%
1 mL * 10 mM (in DMSO)
¥160.00 2022-04-26

Phloracetophenone 合成方法

Phloracetophenone 関連文献

Phloracetophenoneに関する追加情報

Phloracetophenone (CAS No. 480-66-0): Chemical Profile and Recent Applications

Phloracetophenone, chemically designated as 2-(4-hydroxyphenyl)acetic acid phenyl ester, is a compound with the CAS number 480-66-0. This aromatic ester has garnered significant attention in the field of pharmaceutical chemistry and natural product research due to its unique structural properties and biological activities. The compound belongs to the phenolic acetophenone class, which is known for its diverse applications in medicinal chemistry and industrial processes.

The molecular structure of Phloracetophenone consists of a benzene ring substituted with a hydroxyl group at the 4-position and an ester group linked to another benzene ring. This configuration imparts distinct chemical reactivity and biological potential, making it a valuable scaffold for drug discovery and synthetic chemistry. The presence of both hydroxyl and ester functionalities allows for further derivatization, enabling the development of novel analogs with enhanced pharmacological properties.

In recent years, Phloracetophenone has been extensively studied for its potential therapeutic applications. One of the most notable areas of research involves its role as a precursor in the synthesis of bioactive natural products. For instance, derivatives of Phloracetophenone have been investigated for their antimicrobial and anti-inflammatory properties. Studies have demonstrated that certain analogs exhibit significant activity against Gram-positive bacteria, making them promising candidates for developing new antimicrobial agents.

Moreover, the pharmacological profile of Phloracetophenone has been explored in the context of cardiovascular health. Research indicates that compounds structurally related to Phloracetophenone may modulate lipid metabolism and improve endothelial function. These effects are particularly relevant in the context of atherosclerosis and other cardiovascular diseases, where modulation of lipid profiles is crucial for disease management. Preclinical studies have shown that Phloracetophenone derivatives can reduce LDL cholesterol levels while increasing HDL cholesterol, suggesting a potential therapeutic benefit in cardiovascular disorders.

The chemical synthesis of Phloracetophenone is another area of active interest. Traditional synthetic routes involve the esterification of 4-hydroxybenzoic acid with phenylmagnesium bromide or similar reagents. However, recent advances in green chemistry have led to the development of more sustainable methods for producing Phloracetophenone. These methods often employ catalytic systems that minimize waste and improve yield, aligning with global efforts to promote environmentally friendly chemical processes.

Beyond pharmaceutical applications, Phloracetophenone has found utility in industrial chemistry. Its aromatic structure makes it a valuable intermediate in the synthesis of dyes, fragrances, and other specialty chemicals. The compound's stability under various reaction conditions further enhances its appeal as a building block in organic synthesis. Additionally, researchers have explored the use of Phloracetophenone in polymer chemistry, where it serves as a monomer or crosslinking agent to create novel materials with tailored properties.

The biological activity of Phloracetophenone has also been linked to its potential role as an antioxidant. Studies have shown that derivatives of this compound can scavenge free radicals and protect cells from oxidative damage. This antioxidant activity is particularly relevant in aging-related diseases and neurodegenerative disorders, where oxidative stress plays a significant pathological role. Further research is needed to fully elucidate the mechanisms by which Phloracetophenone exerts its antioxidant effects.

In conclusion, Phloracetophenone (CAS No. 480-66-0) is a versatile compound with broad applications in pharmaceuticals, natural product synthesis, and industrial chemistry. Its unique structural features and biological activities make it a compelling subject for further research. As our understanding of its pharmacological properties continues to evolve, so too will its role in addressing some of the most pressing challenges in medicine and material science.

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